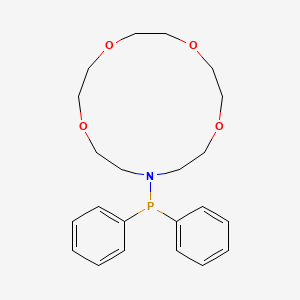![molecular formula C11H14O5 B14346885 Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 92076-18-1](/img/structure/B14346885.png)
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry. This compound is known for its stability and reactivity, which allows it to participate in a variety of chemical reactions. Its structure consists of a bicyclo[2.2.1]heptane ring system with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between furan and maleic anhydride at room temperature to yield 7-oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. This intermediate is then converted to the diester by refluxing in methanol with the addition of concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The Diels-Alder reaction is favored due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and purity of the final product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
科学研究应用
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
作用机制
The mechanism of action of dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with various molecular targets. The compound’s ester and ketone groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. Its bicyclic structure provides rigidity, which can influence the reactivity and selectivity of the compound in different reactions .
相似化合物的比较
Similar Compounds
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but lacks the ester groups.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Similar bicyclic structure but different functional groups.
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but lacks the ester and ketone groups
Uniqueness
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its combination of ester and ketone groups within a bicyclic structure. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and various applications in scientific research.
属性
CAS 编号 |
92076-18-1 |
|---|---|
分子式 |
C11H14O5 |
分子量 |
226.23 g/mol |
IUPAC 名称 |
dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C11H14O5/c1-15-10(13)8-5-3-6(7(12)4-5)9(8)11(14)16-2/h5-6,8-9H,3-4H2,1-2H3 |
InChI 键 |
QHMDOUUTRXHELU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)


![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)


